REACTION_SMILES
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[Br:14][c:15]1[c:16]([OH:21])[cH:17][cH:18][cH:19][cH:20]1.[C:22](=[O:23])([O-:24])[O-:25].[CH3:1][O:2][C:3]([C:4]([CH2:5][O:6][S:7]([CH3:8])(=[O:9])=[O:10])([CH3:11])[CH3:12])=[O:13].[CH3:28][C:29]#[N:30].[Cs+:26].[Cs+:27]>>[CH3:1][O:2][C:3]([C:4]([CH2:5][O:6][c:16]1[c:15]([Br:14])[cH:20][cH:19][cH:18][cH:17]1)([CH3:11])[CH3:12])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(C)COS(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Type
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product
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Smiles
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COC(=O)C(C)(C)COc1ccccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |